

Introduction to the 7-Azaindole Scaffold and the N-Oxide Functional Group

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Compound of Interest

Compound Name:	4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS No.:	640735-27-9
Cat. No.:	B1374643

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The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to form key hydrogen bonding interactions with a wide range of biological targets. Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2]

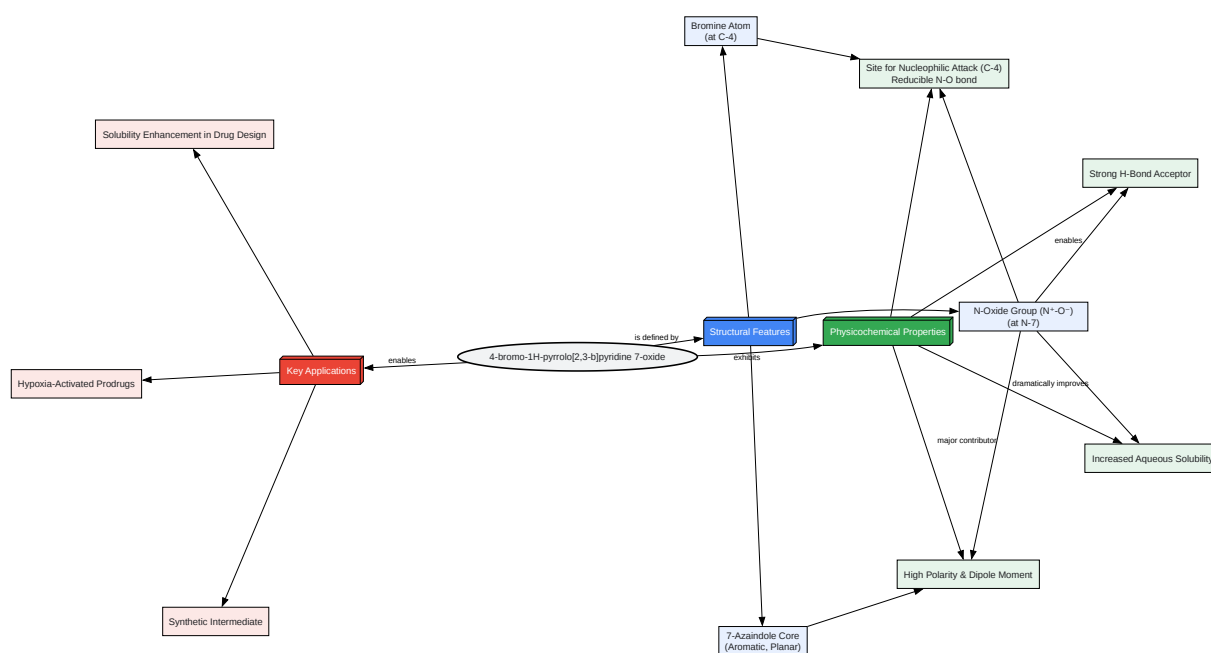
The introduction of an N-oxide functionality to a heterocyclic amine, such as in **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide**, is a powerful strategy for modulating molecular properties. The N⁺-O⁻ bond is highly polar and zwitterionic, which can dramatically increase a compound's aqueous solubility and alter its metabolic profile.[3][4] Furthermore, heterocyclic N-oxides can be selectively reduced back to the parent amine under hypoxic (low oxygen) conditions, a characteristic of solid tumors. This makes them valuable as hypoxia-activated prodrugs, which can deliver a therapeutic agent selectively to the target tissue, minimizing systemic toxicity.[5]

Molecular Identity and Structure

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a derivative of the 7-azaindole core, featuring a bromine atom at the 4-position and an oxygen atom coordinated to the pyridine nitrogen (N-7).

- IUPAC Name: **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide**
- Common Synonyms: 4-Bromo-7-azaindole N-oxide
- CAS Number: 640735-27-9[6]
- Molecular Formula: C₇H₅BrN₂O
- Molecular Weight: 213.03 g/mol (calculated)

The structure combines a planar, aromatic pyrrolopyridine system with two key functional groups that dictate its chemical behavior: the electronegative bromine atom and the polar N-oxide group.



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Caption: Relationship between structure, properties, and applications.

Physicochemical Properties

The physicochemical properties of this compound are dominated by the N-oxide group. While extensive experimental data for the N-oxide derivative is not widely published, we can infer its properties from established chemical principles and by comparing it to its parent compound, 4-bromo-7-azaindole.

Experimental Data

Specific experimental values for the N-oxide are scarce. The following table provides data for the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, for reference.

Property	Value (for 4-bromo-1H-pyrrolo[2,3-b]pyridine)	Source
CAS Number	348640-06-2	[7]
Molecular Weight	197.03 g/mol	[8]
Appearance	White to light yellow/orange powder/crystal	[7]
Melting Point	178-183 °C	[9]

Computed Properties

Computational models provide estimates for properties that are useful in early-stage drug discovery. The data below is for the parent compound.

Property	Value (for 4-bromo-1H-pyrrolo[2,3-b]pyridine)	Source
Molecular Formula	C ₇ H ₅ BrN ₂	[8]
IUPAC Name	4-bromo-1H-pyrrolo[2,3-b]pyridine	[8]
InChIKey	LEZHTYOQWQEBLH-UHFFFAOYSA-N	[8]
SMILES	<chem>C1=CNC2=NC=CC(=C21)Br</chem>	[8]

Impact of Structural Features on Physicochemical Properties

- **The N-Oxide Group:** This is the most influential feature. The N⁺-O⁻ dipole significantly increases the molecule's overall polarity and dipole moment compared to the parent azaindole. The oxygen atom is a strong hydrogen bond acceptor, which dramatically improves its affinity for polar solvents. Consequently, **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide** is expected to have substantially higher aqueous solubility than its parent compound. [3][10]
- **The 7-Azaindole Core:** The fused aromatic ring system confers rigidity and planarity to the molecule. The pyrrole nitrogen can act as a hydrogen bond donor.
- **The Bromine Atom:** As an electron-withdrawing group, the bromine atom influences the electron distribution of the aromatic system, affecting its reactivity and pKa. It also provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for the N-oxide are not available in the cited literature, we can predict its key features based on the known data of its parent compound and the electronic effects of N-oxidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported in CDCl₃ (400 MHz) with the following chemical shifts (δ): 10.77 (broad s, 1H, N-H), 8.14 (d, 1H), 7.42 (s, 1H), 7.31 (d, 1H), 6.57 (s, 1H).[\[11\]](#)[\[12\]](#)

Expected Changes for the N-Oxide: The N-oxide group is strongly electron-withdrawing, which deshields adjacent protons. Therefore, in the ¹H NMR spectrum of **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide**, the protons on the pyridine ring (at positions 5 and 6) are expected to shift significantly downfield (to a higher ppm value) compared to the parent compound.

Mass Spectrometry

The parent compound shows an [M+H]⁺ ion at m/z 196.9 in ESI mass spectrometry.[\[11\]](#)[\[12\]](#)

Expected Data for the N-Oxide: The calculated molecular weight of the N-oxide is 213.03 g/mol. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic doublet for the molecular ion. The expected [M+H]⁺ signal would appear as two peaks of nearly equal intensity at approximately m/z 213.0 and 215.0.

Experimental Protocol: Determination of Aqueous Thermodynamic Solubility

To ensure the trustworthiness and reproducibility of experimental data, a robust, self-validating protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide** in a buffered aqueous solution at a defined temperature.

Materials:

- **4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide** (solid, >98% purity)
- Phosphate-buffered saline (PBS), pH 7.4

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (for mobile phase)
- 2 mL glass vials with screw caps

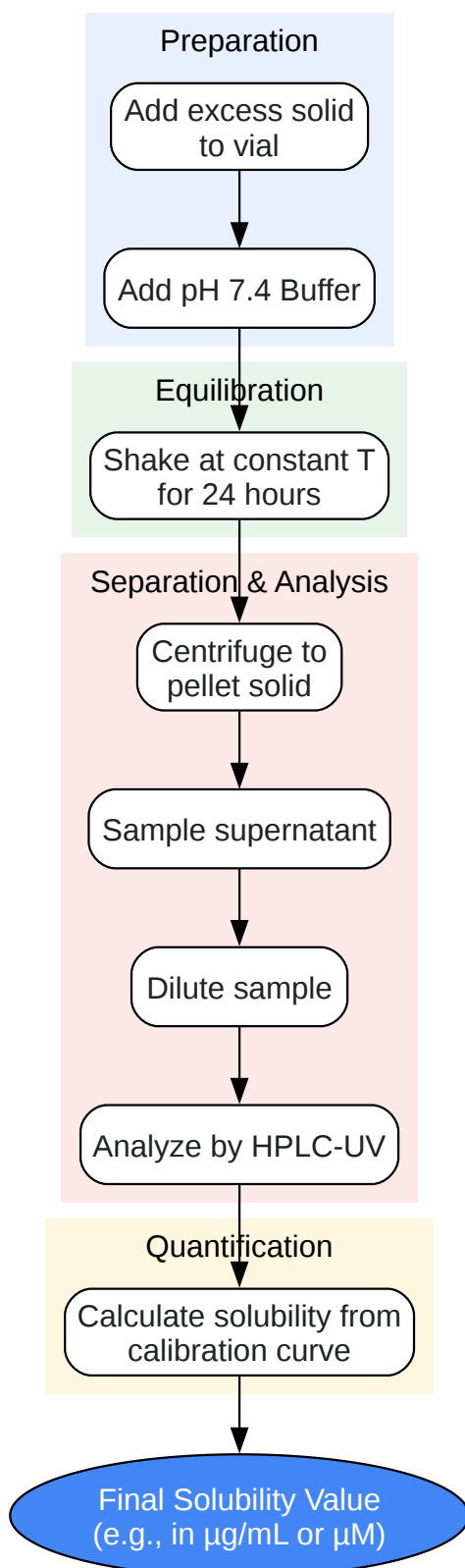
Equipment:

- Analytical balance
- Orbital shaker with temperature control
- Centrifuge
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Create a calibration curve by making a series of dilutions (e.g., 100, 50, 10, 1, 0.1 $\mu\text{g}/\text{mL}$) in the analysis solvent (e.g., 50:50 acetonitrile:water).
- Sample Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a 2 mL glass vial. This ensures that a saturated solution is achieved.
- Equilibration: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.
- Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to allow the system to reach equilibrium.

- **Phase Separation:** After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- **Sampling and Dilution:** Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with the analysis solvent to a concentration that falls within the range of the HPLC calibration curve.
- **Analysis:** Analyze the diluted samples and the standard solutions by HPLC-UV. The concentration of the compound in the diluted supernatant is determined from the calibration curve.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.



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Caption: Workflow for Thermodynamic Solubility Determination.

Applications and Relevance in Drug Discovery

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide holds value in two primary areas of pharmaceutical research:

- **Key Synthetic Intermediate:** The parent 7-azaindole scaffold is often constructed and functionalized through various steps. The N-oxide is a stable intermediate that can be used to direct subsequent chemical reactions. For example, it can be a precursor in the synthesis of other substituted 7-azaindoles, where the N-oxide is later removed.^[11] The bromine atom at the C-4 position is a versatile functional handle for introducing complexity via cross-coupling reactions.
- **Drug Design and Development:** The N-oxide group itself is a powerful tool for optimizing drug candidates.
 - **Solubility Enhancement:** For parent drugs with poor aqueous solubility, converting a nitrogen atom to an N-oxide can provide a dramatic boost in solubility, which is critical for achieving adequate bioavailability.^[4]
 - **Prodrug Strategy:** As previously mentioned, the N-oxide can be used to create hypoxia-activated prodrugs. In the oxygen-rich environment of normal tissues, the N-oxide is relatively stable. However, in the hypoxic core of a solid tumor, endogenous reductases can cleave the N-O bond, releasing the active parent drug precisely at the site of action.^[5] This targeted delivery mechanism is a highly sought-after goal in modern oncology research.

Conclusion

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a multifaceted compound whose physicochemical profile is defined by the synergistic effects of its 7-azaindole core, a bromine substituent, and a polar N-oxide group. While detailed experimental data for the N-oxide is limited, its properties can be reliably inferred from established chemical principles. Its expected high polarity and aqueous solubility, combined with its utility as a synthetic precursor and a potential hypoxia-activated prodrug, make it a molecule of high importance for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, as outlined in

this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.

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